2-methyl-N-(3-methylphenyl)-3-nitrobenzamide
Overview
Description
2-Methyl-N-(3-methylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group at the third position of the benzamide ring, along with methyl groups at the second position of the benzamide ring and the third position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(3-methylphenyl)-3-nitrobenzamide typically involves the nitration of 2-methyl-N-(3-methylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.
Substitution: The methyl groups on the benzamide and phenyl rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Reduction: 2-methyl-N-(3-methylphenyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-N-(3-methylphenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound may also bind to proteins or enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Methyl-N-phenylbenzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
N-(3,4-Dimethylphenyl)benzamide: Contains additional methyl groups, which can influence its physical and chemical properties.
2-Methyl-N-(4-nitrophenyl)benzamide:
Uniqueness: 2-Methyl-N-(3-methylphenyl)-3-nitrobenzamide is unique due to the specific positioning of the nitro and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-N-(3-methylphenyl)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-5-3-6-12(9-10)16-15(18)13-7-4-8-14(11(13)2)17(19)20/h3-9H,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYGCGLFZVMTRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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